molecular formula C10H15Br B121549 1-Bromoadamantane CAS No. 768-90-1

1-Bromoadamantane

Cat. No.: B121549
CAS No.: 768-90-1
M. Wt: 215.13 g/mol
InChI Key: VQHPRVYDKRESCL-UHFFFAOYSA-N
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Description

1-Bromoadamantane (C₁₀H₁₅Br) is a brominated derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. This compound is widely used in organic synthesis, catalysis, and materials science due to its unique reactivity and stability. Its bromine substituent at the 1-position enables diverse functionalization pathways, making it a key intermediate in pharmaceuticals (e.g., amantadine hydrochloride) , polymers , and supramolecular chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoadamantane can be synthesized through the bromination of adamantane. One common method involves adding liquid bromine to adamantane in the presence of a solvent like carbon tetrachloride. The reaction is typically carried out at elevated temperatures, around 85°C, followed by further heating to 110°C. The reaction mixture is then cooled, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves adding a mixed solution of bromine and glacial acetic acid to a reaction container maintained at 5-10°C. Adamantane is then slowly added, and the temperature is gradually increased to 20-25°C. The mixture is stirred for several hours, followed by separation and purification steps to obtain the final product .

Chemical Reactions Analysis

Sₙ1 Mechanism

1-BrAd undergoes Sₙ1 reactions despite its bridgehead position, forming a carbocation stabilized by hyperconjugation. Key examples:

  • Hydrolysis : Forms 1-hydroxyadamantane in aqueous media .

  • Phenolation : Reacts with phenol under acidic conditions to yield para-adamantylphenol .

Substrate Nucleophile Conditions Product Yield Ref.
1-BrAdH₂OH₂SO₄, reflux1-Hydroxyadamantane85%
1-BrAdPhenolAlCl₃, CH₂Cl₂, 25°Cpara-Adamantylphenol78%

SₙRN1 Mechanism

Radical-mediated substitutions occur in liquid ammonia:

  • With Diphenylphosphide/Arsenide : Yields 1-diphenylphosphino/arsenoadamantane via radical intermediates .

    • Dark conditions : 65-70% yield (Ph₂P⁻/Ph₂As⁻) .

    • Photoinitiation : Accelerates radical chain propagation .

Alkylation Reactions

1-BrAd acts as an alkylating agent in transition metal-catalyzed reactions:

Cymantrene Alkylation

With Fe(CO)₅ catalysis, 1-BrAd alkylates cymantrene ([Mn(CO)₃C₅H₄]):

Reagent Ratio (1-BrAd:Cymantrene)Major Product Yield Minor Product Yield Ref.
1:1Adamantylcymantrene (III )50%1,3-Diadamantylcymantrene (IV )<5%
2:1IV 42%Brominated derivative (V )15%

Mechanism involves Fe(CO)₅ activation of 1-BrAd to form a radical intermediate .

Co(II) Complex Alkylation

1-BrAd alkylates β-diketone-Co(II) complexes, forming adamantyl-substituted derivatives (e.g., 1-adamantylacetylacetonate) in 60-75% yield .

Cyclodextrin Inclusion Complexes

1-BrAd forms host-guest complexes with cyclodextrins (CDs), as shown by NMR and molecular dynamics:

Cyclodextrin Host/Guest Ratio Stability Constant (M⁻¹) Key Interactions Ref.
α-CD2:11.2 × 10³Van der Waals, hydrophobic
β-CD1:12.8 × 10³Partial cavity penetration
γ-CD1:14.5 × 10³Full encapsulation

Grignard Analog Formation

Reaction with Rieke calcium produces an organocalcium reagent (Ad-Ca-Br), which undergoes transmetallation with ZnCl₂ to form Ad-Zn-Cl .

Radical Coupling

In photostimulated SₙRN1 reactions, 1-BrAd generates adamantyl radicals that dimerize to bis(adamantyl) products (15-20% yield) .

Solvent Effects on Reactivity

Solvent polarity modulates electronic transitions and HOMO-LUMO gaps:

  • Nonpolar solvents (e.g., hexane): Induce positive solvatochromism (λₐbₛ = 265 → 275 nm) .

  • Polar solvents (e.g., DMSO): Increase HOMO-LUMO gap by 0.8 eV, reducing electrophilicity .

Scientific Research Applications

Organic Synthesis

1-Bromoadamantane serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

  • Alkylation Reactions : It acts as an alkylating agent for Co(II) complexes of β-diketones, facilitating the formation of more complex organic molecules . This property is exploited in synthesizing pharmaceuticals and other bioactive compounds.
  • Cross-Coupling Reactions : Recent studies have demonstrated its utility in nickel-catalyzed cross-coupling reactions, where it can be used to form carbon-carbon bonds with various nucleophiles. This application is particularly relevant for synthesizing aryl-adamantane derivatives, which are found in several pharmaceutical agents .
  • Nucleophilic Substitution : Research has shown that this compound undergoes nucleophilic substitution reactions with diphenylphosphide and diphenylarsenide ions, yielding products via the SRN1 mechanism. This reaction highlights its potential in synthesizing phosphorous-containing compounds .

Material Science

The compound has also found applications in material science:

  • Inclusion Complexes : this compound forms inclusion complexes with cyclodextrins (α-, β-, and γ-cyclodextrins), which have been studied using NMR and molecular dynamics simulations. These complexes can enhance the solubility and stability of drugs, making them valuable for pharmaceutical formulations .
  • Dielectric Materials : It has been utilized in the development of nanoscale composite thin-film dielectric materials. The incorporation of this compound into polymer matrices has shown promise for applications in flexible electronics due to its favorable dielectric properties .

Medicinal Chemistry

The medicinal chemistry applications of this compound are particularly noteworthy:

  • Pharmaceutical Intermediates : As a precursor for synthesizing adamantane derivatives, it plays a critical role in developing antiviral medications, including amantadine and rimantadine, which are used to treat influenza . The adamantyl group is known to enhance the pharmacological profiles of various compounds.
  • Toxicological Studies : While exploring its medicinal properties, researchers have also investigated the toxicological aspects of this compound. Studies indicate potential developmental toxicity based on animal models, suggesting caution in its use during pregnancy .

Case Studies

Study Application Findings
Alkylation of β-DiketonesOrganic SynthesisDemonstrated effective alkylation using this compound as an alkylating agent .
Cross-Coupling ReactionsOrganic SynthesisSuccessfully utilized in forming carbon-carbon bonds with various nucleophiles .
Inclusion Complexes with CyclodextrinsMaterial ScienceEnhanced solubility and stability of drugs through complex formation .
Nanoscale Composite Dielectric MaterialsMaterial ScienceImproved dielectric properties for flexible electronics applications .
Toxicological AssessmentMedicinal ChemistryIndicated potential developmental toxicity based on animal studies .

Mechanism of Action

The mechanism of action of 1-bromoadamantane involves its ability to form inclusion complexes with cyclodextrins and cause alkylation of cobalt (II) complexes of β-diketones. These interactions are crucial for its applications in various chemical processes .

Comparison with Similar Compounds

Reactivity in Alkylation Reactions

1-Bromoadamantane exhibits superior reactivity in alkylation compared to other haloalkanes. For example:

  • In photoredox gold-catalyzed C–H alkylation, this compound achieved 98% yield , far exceeding yields (32–77%) for linear 1-bromoalkanes (e.g., 1-bromopentane) .
  • With Grignard reagents (R–MgBr), this compound forms alkylated adamantanes (e.g., 1-methyldiamantane) in 85–94% yields , whereas 1-fluoroadamantane requires harsher conditions (AlMe₃) for similar transformations .

Table 1: Alkylation Yields of 1-Haloadamantanes

Substrate Reaction Type Yield (%) Conditions Reference
This compound Photoredox alkylation 98 Au catalysis, room temp
1-Fluoroadamantane Alkylation with AlMe₃ 94 High temp, Lewis acid
1-Bromopentane Photoredox alkylation 32–77 Au catalysis, room temp

Phase Transition Behavior

This compound displays distinct solid-state phase transitions compared to other 1-haloadamantanes:

  • It undergoes order-disorder transitions similar to 1-chloroadamantane but with unique lattice dynamics under high pressure .
  • Unlike 1-iodoadamantane, which shows complex polymorphism and thermochromism, this compound exhibits simpler thermal behavior with a single reversible phase transition at ~200 K .

Table 2: Phase Transition Temperatures of 1-Haloadamantanes

Compound Phase Transition Temp (K) Key Features Reference
This compound ~200 Reversible, molecular disorder
1-Chloroadamantane ~220 Similar disorder, pressure-sensitive
1-Iodoadamantane 150–300 Polymorphism, thermochromic

Table 3: Polymer Properties Using this compound vs. Other Linkers

Linker Polymer Type BET Surface Area (m²/g) Reference
This compound MOP-Ad-1 974
2-Bromo-2-methylpropane MOP-Ad-3 282
1-Chloroadamantane Friedel-Crafts polymer 720

Host-Guest Interactions

In supramolecular cavitands, this compound shows electronic selectivity over similarly sized guests. Its binding constant with a deep cavitand is 4,000 M⁻¹ , whereas 1-adamantanecarbonitrile binds weakly (<0.5 M⁻¹) due to steric and electronic mismatches .

Biological Activity

1-Bromoadamantane is a halogenated derivative of adamantane, a compound known for its unique cage-like structure and significant biological activities. This article explores the biological activity of this compound, including its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C10H15Br) features a bromine atom attached to the adamantane framework. Its structure contributes to its biological properties, including antiviral, antibacterial, and anti-inflammatory effects. The compound's unique three-dimensional arrangement allows for interactions with various biological targets.

Antiviral Activity

This compound has demonstrated notable antiviral properties, particularly against influenza viruses. Research indicates that adamantane derivatives can inhibit the M2 ion channel of influenza A viruses, preventing viral replication.

  • Mechanism of Action : The antiviral mechanism involves blocking the ion channel function of the M2 protein, which is crucial for viral uncoating within host cells. This inhibition disrupts the virus's ability to release its genetic material into the host cell cytoplasm.

Antibacterial Properties

Studies have shown that this compound exhibits antibacterial activity against various bacterial strains.

  • Case Study : In vitro tests revealed that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties.

  • Research Findings : In experimental models, this compound reduced inflammation markers, indicating its potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntiviralInhibition of M2 ion channel in influenza A viruses
AntibacterialGrowth inhibition of Staphylococcus aureus and E. coli
Anti-inflammatoryReduction of inflammation markers in experimental models

Case Studies

  • Antiviral Efficacy : A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against influenza A viruses. The results indicated a significant reduction in viral titers in treated cells compared to controls, highlighting its potential as an antiviral agent.
  • Antibacterial Activity : Research conducted on the antibacterial effects of this compound demonstrated a minimum inhibitory concentration (MIC) against E. coli at concentrations significantly lower than those required for traditional antibiotics, indicating its potential as a novel antibacterial treatment.
  • Anti-inflammatory Study : In a controlled experiment involving animal models, administration of this compound led to a marked decrease in pro-inflammatory cytokines, suggesting its role in modulating immune responses.

Properties

IUPAC Name

1-bromoadamantane
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InChI

InChI=1S/C10H15Br/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
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InChI Key

VQHPRVYDKRESCL-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C2CC3CC1CC(C2)(C3)Br
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Molecular Formula

C10H15Br
Record name 1-Bromoadamantane
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DSSTOX Substance ID

DTXSID50880632
Record name 1-bromoadamantane
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Molecular Weight

215.13 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 1-Bromoadamantane
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CAS No.

768-90-1, 7314-85-4
Record name 1-Bromoadamantane
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Record name 2-Bromotricyclo(3.3.1.13,7)decane
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Synthesis routes and methods

Procedure details

The reaction was conducted in accordance with the method of The Japanese Patent Publication No. 61980/1995 (JP-B-7-61980) to obtain an adamantane monoaclylate, namely, 15 mole of anhydrousbromine and 1.6 mole of adamantane were reacted at the reflux temperature of bromine for 7 hours, surplus bromine was distilled off under reduced pressure, and after the addition of 200 ml of carbon tetrachloride (IV), the residual bromine was resolved with sodium sulfite. A white powderly 1-bromoadamantane was provided by removing organic layer, and recrystallizing the obtained crude products from methanol.
Quantity
1.6 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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